molecular formula C16H16N2O4 B5779536 N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide

N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide

Cat. No. B5779536
M. Wt: 300.31 g/mol
InChI Key: AEJAKVUICPQULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective effects by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. In

Mechanism of Action

CEP-1347 is a selective inhibitor of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This pathway is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. The activation of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis and inflammation. By inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, CEP-1347 can prevent the phosphorylation of c-Jun and the subsequent activation of apoptotic and inflammatory pathways.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurological disorders. In a mouse model of Parkinson's disease, CEP-1347 was found to improve motor function and reduce neuroinflammation. In a rat model of Huntington's disease, CEP-1347 was found to reduce the loss of striatal neurons and improve motor function. These effects are thought to be due to the inhibition of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which prevents the activation of apoptotic and inflammatory pathways.

Advantages and Limitations for Lab Experiments

CEP-1347 is a small molecule inhibitor that can be easily synthesized and used in in vitro and in vivo experiments. This compound has been extensively studied and has been shown to have neuroprotective effects in various animal models of neurological disorders. However, there are some limitations to the use of CEP-1347 in lab experiments. This compound has been shown to have off-target effects on other kinases, which may limit its specificity. Additionally, the use of CEP-1347 in clinical trials has been limited by its poor pharmacokinetic properties, including poor solubility and low bioavailability.

Future Directions

There are several future directions for the study of CEP-1347. One potential direction is the development of more specific inhibitors of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway that do not have off-target effects on other kinases. Another direction is the development of prodrugs or other formulations that improve the pharmacokinetic properties of CEP-1347. Additionally, further studies are needed to determine the efficacy of CEP-1347 in clinical trials and to identify potential biomarkers for patient selection. Finally, the potential use of CEP-1347 in combination with other neuroprotective agents should be explored.

Synthesis Methods

CEP-1347 can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce the amide. The final step involves the reaction of the amide with methyl carbazate to form the desired compound.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.

properties

IUPAC Name

N-(4-carbamoylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)18-11-8-6-10(7-9-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJAKVUICPQULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.